molecular formula C13H10N4S B2636608 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol CAS No. 1351588-99-2

6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol

Cat. No.: B2636608
CAS No.: 1351588-99-2
M. Wt: 254.31
InChI Key: RIFZUGWPOJSXDB-UHFFFAOYSA-N
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Description

6-(4-(1H-Pyrazol-1-yl)phenyl)pyridazine-3-thiol is a novel chemical entity designed for research and development applications, particularly in medicinal chemistry. This compound features a hybrid heterocyclic architecture, integrating pyrazole and pyridazine rings—scaffolds widely recognized for their significant pharmacological potential. The pyridazine ring is a prominent scaffold in medicinal chemistry, found in compounds with diverse biological activities, including anti-inflammatory and antioxidant effects . Similarly, the pyrazole moiety is a privileged structure in drug discovery, present in several marketed drugs and known to contribute to a wide range of biological activities such as anticancer, antiviral, and antibacterial properties . The strategic combination of these rings into a single molecule aims to leverage the synergistic properties of both heterocycles, making this compound a valuable building block for constructing potential bioactive agents. Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-7-6-12(15-16-13)10-2-4-11(5-3-10)17-9-1-8-14-17/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFZUGWPOJSXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NNC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol depends on its application:

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships : The -SH group’s electron-withdrawing nature and H-bonding capacity make the compound a stronger candidate for catalytic or sensor applications than its -NH₂ or -Cl counterparts.

Computational Predictions : Tools like Multiwfn () and SHELXL () enable detailed comparisons of electronic and crystallographic properties, even in the absence of experimental data for the thiol derivative.

Synthetic Versatility : The thiol’s reactivity allows post-functionalization (e.g., forming Au-S bonds), which is less feasible with -NH₂ or -Cl analogues.

Biological Activity

6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement with a pyridazine ring, a pyrazole moiety, and a thiol group. Its chemical formula is C11H10N4SC_{11}H_{10}N_4S, and it has been studied for various therapeutic applications, including anticancer, antimicrobial, and antiparasitic properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of parasitic diseases such as leishmaniasis and malaria, where the compound shows significant inhibitory effects on enzymes crucial for parasite survival.

Target Enzymes

  • Enzymes involved in nucleic acid synthesis : Inhibition leads to disrupted replication of the parasites.
  • Proteins essential for metabolic pathways : The compound's binding to these proteins can halt essential biochemical processes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Liver cancer (HepG2)
  • Cervical cancer (HeLa)

Table 1 summarizes the antiproliferative effects observed in recent studies:

Cell LineIC50 (µM)Activity Description
HepG212.5Moderate inhibition of cell proliferation
HeLa15.0Significant reduction in cell viability
MDA-MB-23110.0Strong cytotoxic effects observed

Antimicrobial Activity

The compound has also shown notable antimicrobial activity against various bacterial strains. In particular, it has been tested against:

  • Escherichia coli
  • Staphylococcus aureus

Table 2 presents the antibacterial efficacy measured by zone of inhibition:

Bacterial StrainZone of Inhibition (mm)Comparison to Control (mm)
E. coli28Control: 30
Staphylococcus aureus25Control: 27

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in treating parasitic infections. For instance, a study reported that this compound demonstrated significant activity against Leishmania aethiopica and Plasmodium berghei, leading to reduced parasite loads in infected models.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

  • Formation of the Pyrazole Ring : Cyclocondensation of hydrazines with appropriate carbonyl compounds.
  • Attachment of the Phenyl Group : Utilizing coupling reactions such as Suzuki or Heck coupling.
  • Formation of the Pyridazine Ring : Through cyclization reactions involving dicarbonyl compounds.

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